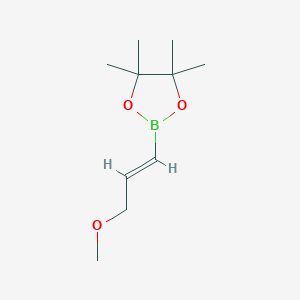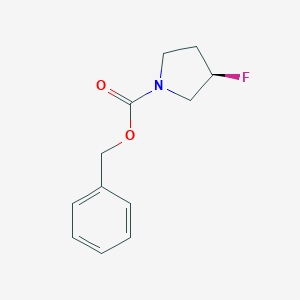
trans-3-Methoxy-1-propenylboronsäure-Pinacolester
Übersicht
Beschreibung
trans-3-Methoxy-1-propenylboronic acid pinacol ester: is a boronic ester derivative with the empirical formula C10H19BO3 and a molecular weight of 198.07 g/mol . This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: trans-3-Methoxy-1-propenylboronic acid pinacol ester is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology:
Bioconjugation: This compound can be used in the modification of biomolecules for various biological studies.
Medicine:
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Wirkmechanismus
Target of Action
trans-3-Methoxy-1-propenylboronic acid pinacol ester primarily targets enzymes and proteins that contain active sites capable of interacting with boronic acid derivatives. These targets often include serine proteases and other enzymes involved in metabolic pathways. The boronic acid moiety can form reversible covalent bonds with the active site serine residues, inhibiting enzyme activity .
Mode of Action
The compound interacts with its targets through the boronic acid group, which forms a reversible covalent bond with the hydroxyl group of serine residues in the active site of enzymes. This interaction inhibits the enzyme’s catalytic activity by blocking substrate access or altering the enzyme’s conformation. This reversible inhibition allows for controlled modulation of enzyme activity .
Biochemical Pathways
By inhibiting specific enzymes, trans-3-Methoxy-1-propenylboronic acid pinacol ester can affect various biochemical pathways. For example, inhibition of serine proteases can disrupt protein degradation and processing pathways, leading to altered cellular functions. This can have downstream effects on signaling pathways, metabolic processes, and cellular homeostasis .
Pharmacokinetics
The pharmacokinetics of trans-3-Methoxy-1-propenylboronic acid pinacol ester involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its small molecular size and moderate lipophilicity. It is distributed throughout the body, with a preference for tissues with high enzyme activity. Metabolism may involve hydrolysis of the ester bond, releasing the active boronic acid. Excretion is primarily through the kidneys .
Result of Action
At the molecular level, the inhibition of target enzymes by trans-3-Methoxy-1-propenylboronic acid pinacol ester results in decreased enzyme activity, leading to reduced substrate turnover. At the cellular level, this can cause accumulation of substrates, disruption of metabolic processes, and altered cellular signaling. These effects can lead to changes in cell growth, differentiation, and apoptosis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of trans-3-Methoxy-1-propenylboronic acid pinacol ester. The compound is stable under physiological pH but may hydrolyze under extreme pH conditions. Temperature variations can affect its stability and interaction with target enzymes. Additionally, the presence of competing substrates or inhibitors can modulate its efficacy .
: Catalytic protodeboronation of pinacol boronic esters : Selection of boron reagents for Suzuki–Miyaura coupling : trans-3-Methoxy-1-propenylboronic acid pinacol ester 95 165059-42-7 : Susceptibility to hydrolysis of phenylboronic pinacol esters
Biochemische Analyse
Biochemical Properties
They can participate in various reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Molecular Mechanism
Boronic esters are known to undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures .
Metabolic Pathways
Boronic esters are known to be involved in various borylation approaches .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methoxy-1-propenylboronic acid pinacol ester typically involves the reaction of 3-methoxy-1-propenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods: While specific industrial production methods for trans-3-Methoxy-1-propenylboronic acid pinacol ester are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: This compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Vergleich Mit ähnlichen Verbindungen
- Vinylboronic acid pinacol ester
- Allylboronic acid pinacol ester
- trans-2-Chloromethylvinylboronic acid pinacol ester
- trans-2-Ethoxyvinylboronic acid pinacol ester
Comparison:
- Uniqueness: trans-3-Methoxy-1-propenylboronic acid pinacol ester is unique due to the presence of a methoxy group, which can influence its reactivity and selectivity in chemical reactions .
- Reactivity: Compared to vinylboronic acid pinacol ester and allylboronic acid pinacol ester, trans-3-Methoxy-1-propenylboronic acid pinacol ester may exhibit different reactivity patterns due to the electron-donating effect of the methoxy group .
Eigenschaften
IUPAC Name |
2-[(E)-3-methoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-9(2)10(3,4)14-11(13-9)7-6-8-12-5/h6-7H,8H2,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAOFKFCKHJXRU-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165059-42-7 | |
| Record name | trans-3-Methoxy-1-propenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)











![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)
